molecular formula C11H12N2O B12863984 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone

Cat. No.: B12863984
M. Wt: 188.23 g/mol
InChI Key: SOROVPPIXVXTOY-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic organic compound featuring a 2,5-dihydro-1H-pyrrole ring substituted with a pyridin-4-yl group at the 3-position and an acetyl (ethanone) moiety at the 1-position.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(3-pyridin-4-yl-2,5-dihydropyrrol-1-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-9(14)13-7-4-11(8-13)10-2-5-12-6-3-10/h2-6H,7-8H2,1H3

InChI Key

SOROVPPIXVXTOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=C(C1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 2,5-dihydro-1H-pyrrole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine and pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid and pyrrole-2-carboxylic acid, while reduction may produce more saturated pyridine and pyrrole derivatives.

Scientific Research Applications

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone with three analogous ethanone derivatives, focusing on molecular structure, substituent effects, and applications.

Table 1: Comparative Analysis of Ethanone Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Properties References
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone C₇H₁₀N₂O Pyrazole ring, 3,5-dimethyl groups 138.17 Organic synthesis building block
1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopenten-1-yl]ethanone C₁₀H₁₃NO* Cyclopentenyl, dihydro-pyrrole 163.22 (calculated) Potential ligand or catalyst precursor
2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone C₁₇H₂₀ClNO₂ Chloro, methoxyphenyl, dimethyl-pyrrole 305.80 Pharmaceutical intermediate candidate
Target compound : 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone C₁₁H₁₂N₂O* Pyridin-4-yl, dihydro-pyrrole 188.23 (calculated) Hypothetical use in drug design N/A

*Molecular weights calculated using standard atomic masses where explicit data was unavailable.

Structural and Electronic Comparisons

  • Pyridine vs. In contrast, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone () features a pyrazole ring with two adjacent nitrogen atoms, which may increase acidity (N–H) and coordination chemistry utility.
  • Dihydro-pyrrole vs. The cyclopentenyl group in adds steric bulk and a fused ring system, altering solubility and steric accessibility.
  • Chloro and Methoxyphenyl Functionalization: 2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone () demonstrates how electron-withdrawing (Cl) and electron-donating (methoxy) groups modulate electronic density. The chloro substituent may enhance electrophilic reactivity, while the methoxyphenyl group improves lipophilicity, a critical factor in drug bioavailability.

Biological Activity

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone, also known as CAS 157466-20-1, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antibacterial and antitumor activities, based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is C11H12N2OC_{11}H_{12}N_{2}O. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole, including compounds similar to 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone, exhibit significant antibacterial properties.

Case Study: Antibacterial Evaluation

In a comparative study, pyrrole derivatives were tested against several bacterial strains. The results indicated that compounds with similar structures showed Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus , while displaying higher MICs against Escherichia coli . The following table summarizes the antibacterial activity of related compounds:

Compound NameMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli
Compound C6.25Pseudomonas aeruginosa

These findings suggest that the pyridine and pyrrole moieties in the structure may enhance the antibacterial efficacy of such compounds.

Antitumor Activity

Beyond antibacterial properties, there is emerging evidence supporting the antitumor activity of pyrrole derivatives. For instance, compounds structurally related to 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone have shown preferential suppression of rapidly dividing cancer cells compared to non-tumor cells .

Case Study: Cytotoxicity Testing

In a study assessing cytotoxicity on A549 lung cancer cells, certain pyrrole derivatives exhibited significant growth inhibition at low concentrations. The following table illustrates the cytotoxic effects observed:

Compound NameIC50 (μM)Cell Line
Compound D5.0A549 (Lung Cancer)
Compound E7.5MCF7 (Breast Cancer)

These results indicate the potential of pyrrole-based compounds as lead candidates in antitumor drug development.

The biological activity of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone may be attributed to its ability to interfere with bacterial cell wall synthesis and modulate apoptotic pathways in cancer cells. Research suggests that these compounds can inhibit key enzymes involved in cell division and survival.

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